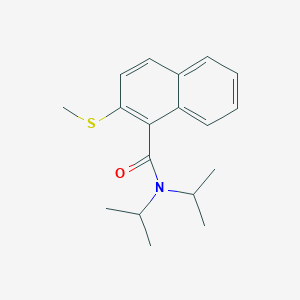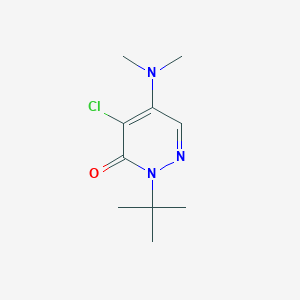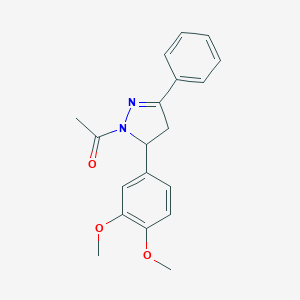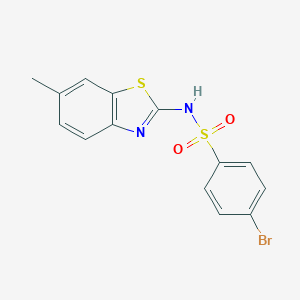![molecular formula C10H12FNO2 B259321 3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)
3-[(2-Fluorophenyl)methylazaniumyl]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Fluorophenyl)methylazaniumyl]propanoate, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. FMP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用机制
3-[(2-Fluorophenyl)methylazaniumyl]propanoate is a prodrug that is converted into phenylalanine in vivo. Phenylalanine is an essential amino acid that is involved in protein synthesis. 3-[(2-Fluorophenyl)methylazaniumyl]propanoate has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 3-[(2-Fluorophenyl)methylazaniumyl]propanoate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
3-[(2-Fluorophenyl)methylazaniumyl]propanoate has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases. 3-[(2-Fluorophenyl)methylazaniumyl]propanoate has also been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 3-[(2-Fluorophenyl)methylazaniumyl]propanoate has been shown to cross the blood-brain barrier, making it a promising candidate for drug delivery to the central nervous system.
实验室实验的优点和局限性
3-[(2-Fluorophenyl)methylazaniumyl]propanoate has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its potential therapeutic applications. However, 3-[(2-Fluorophenyl)methylazaniumyl]propanoate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 3-[(2-Fluorophenyl)methylazaniumyl]propanoate, including its use as a drug delivery system for the treatment of neurodegenerative diseases and its potential therapeutic applications in cancer treatment. Further studies are needed to optimize the synthesis of 3-[(2-Fluorophenyl)methylazaniumyl]propanoate and to investigate its mechanism of action and biochemical and physiological effects. Additionally, the potential toxicity of 3-[(2-Fluorophenyl)methylazaniumyl]propanoate at high concentrations needs to be further investigated.
合成方法
3-[(2-Fluorophenyl)methylazaniumyl]propanoate can be synthesized using various methods, including the reaction of 2-fluorobenzyl bromide with L-proline methyl ester hydrochloride in the presence of potassium carbonate. Another method involves the reaction of 2-fluorobenzyl bromide with L-proline in the presence of sodium hydride. The yield of 3-[(2-Fluorophenyl)methylazaniumyl]propanoate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
3-[(2-Fluorophenyl)methylazaniumyl]propanoate has been extensively studied for its potential therapeutic applications, including its use as a drug delivery system for cancer treatment and as a potential treatment for neurodegenerative diseases. 3-[(2-Fluorophenyl)methylazaniumyl]propanoate has been shown to cross the blood-brain barrier, making it a promising candidate for drug delivery to the central nervous system. 3-[(2-Fluorophenyl)methylazaniumyl]propanoate has also been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.
属性
产品名称 |
3-[(2-Fluorophenyl)methylazaniumyl]propanoate |
|---|---|
分子式 |
C10H12FNO2 |
分子量 |
197.21 g/mol |
IUPAC 名称 |
3-[(2-fluorophenyl)methylamino]propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-9-4-2-1-3-8(9)7-12-6-5-10(13)14/h1-4,12H,5-7H2,(H,13,14) |
InChI 键 |
BCGASGNRAQZWAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNCCC(=O)O)F |
规范 SMILES |
C1=CC=C(C(=C1)C[NH2+]CCC(=O)[O-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Tert-butyl-4-chloro-5-[2-(4-chlorophenyl)-2-oxoethoxy]pyridazin-3-one](/img/structure/B259280.png)

![1-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B259282.png)



![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)